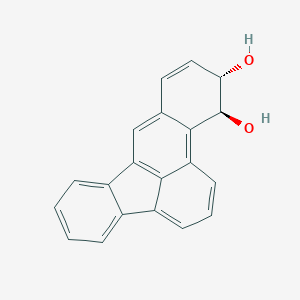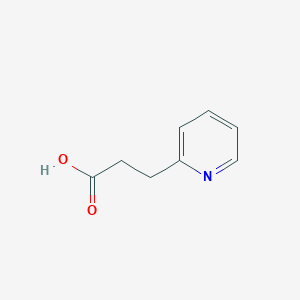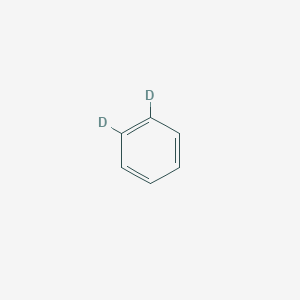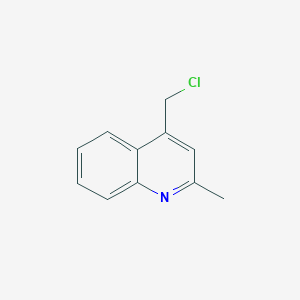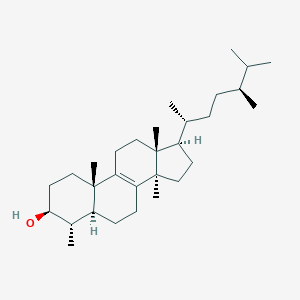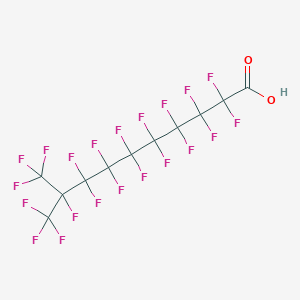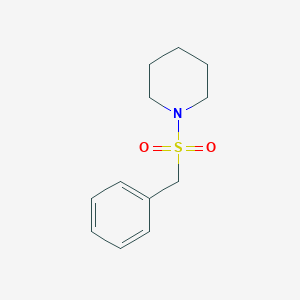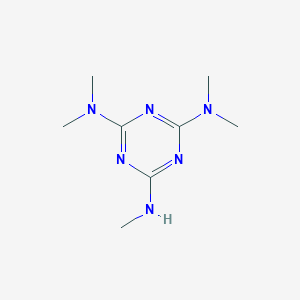![molecular formula C13H20O4Si B108072 Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester CAS No. 15964-85-9](/img/structure/B108072.png)
Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester, also known as Anisole-4-trimethylsilyloxymethyl acetate, is a chemical compound that belongs to the class of organic compounds known as acetate esters. This compound is widely used in scientific research as a reagent for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also act as a protecting group for various functional groups in organic compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester. However, it is believed to be relatively non-toxic and has low levels of toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester in lab experiments include its high purity, low toxicity, and ease of handling. However, its limitations include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester. One area of research could be the development of new synthetic methods for this compound. Another area of research could be the exploration of its potential use as a protecting group for various functional groups in organic compounds. Additionally, research could be conducted to explore its potential use in the development of new materials such as polymers and coatings.
Synthesemethoden
The synthesis of acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester can be achieved through the reaction of anisole with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to produce the final product.
Wissenschaftliche Forschungsanwendungen
Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound is also used in the development of new materials such as polymers and coatings.
Eigenschaften
CAS-Nummer |
15964-85-9 |
|---|---|
Produktname |
Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester |
Molekularformel |
C13H20O4Si |
Molekulargewicht |
268.38 g/mol |
IUPAC-Name |
methyl 2-(4-methoxy-3-trimethylsilyloxyphenyl)acetate |
InChI |
InChI=1S/C13H20O4Si/c1-15-11-7-6-10(9-13(14)16-2)8-12(11)17-18(3,4)5/h6-8H,9H2,1-5H3 |
InChI-Schlüssel |
DQBZZPQHYXKMKT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)OC)O[Si](C)(C)C |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC(=O)OC)O[Si](C)(C)C |
Synonyme |
[4-Methoxy-3-(trimethylsiloxy)phenyl]acetic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



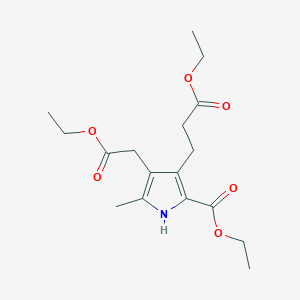
![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B107991.png)
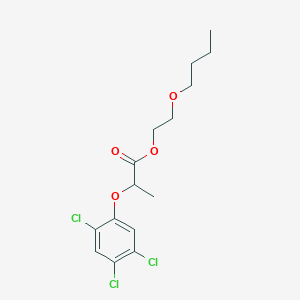
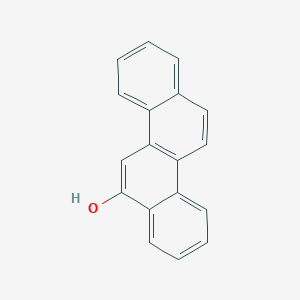
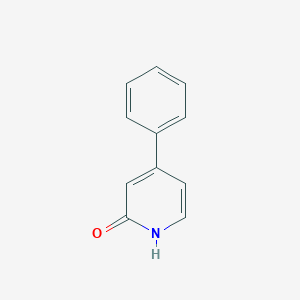
![(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol](/img/structure/B107996.png)
